An In-depth Technical Guide to 6-Methylbenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure
An In-depth Technical Guide to 6-Methylbenzo[d]thiazol-2(3H)-one: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.
Core Chemical Properties
6-Methylbenzo[d]thiazol-2(3H)-one is a heterocyclic organic compound featuring a bicyclic structure composed of a benzene ring fused to a thiazole ring. The presence of a methyl group at the 6-position and a ketone at the 2-position of the thiazole ring are defining features.
Quantitative Physicochemical Data
The following table summarizes the key physicochemical properties of 6-Methylbenzo[d]thiazol-2(3H)-one.
| Property | Value | Source |
| Molecular Formula | C₈H₇NOS | --INVALID-LINK-- |
| Molecular Weight | 165.21 g/mol | --INVALID-LINK-- |
| Melting Point | 169-170 °C | --INVALID-LINK--[1][2] |
| Boiling Point | Not available | |
| Density (Predicted) | 1.302±0.06 g/cm³ | --INVALID-LINK--[1] |
| pKa (Predicted) | 10.79±0.20 | --INVALID-LINK--[1] |
| Appearance | Off-white to light yellow solid | --INVALID-LINK--[2] |
| Storage Temperature | 2-8°C | --INVALID-LINK--[1] |
Chemical Structure and Identification
The structure of 6-Methylbenzo[d]thiazol-2(3H)-one is well-defined by its systematic IUPAC name and various chemical identifiers.
Structural Identifiers
| Identifier Type | Identifier |
| IUPAC Name | 6-methyl-1,3-benzothiazol-2-ol |
| CAS Number | 53827-53-5 |
| SMILES | CC1=CC2=C(C=C1)NC(=O)S2 |
| InChI | InChI=1S/C8H7NOS/c1-5-2-3-6-7(4-5)11-8(10)9-6/h2-4H,1H3,(H,9,10) |
Synonyms for this compound include: 6-Methyl-3H-benzothiazol-2-one, 6-methyl-2-benzothiazolinone, and 6-Methylbenzothiazolone.[1]
Spectral Analysis
Expected Spectral Features
| Spectroscopy | Expected Features |
| ¹H NMR | Aromatic protons in the range of 7.0-8.0 ppm. A singlet for the methyl group protons around 2.3-2.5 ppm. A broad singlet for the N-H proton. |
| ¹³C NMR | Aromatic carbons between 110-150 ppm. A signal for the methyl carbon around 20-25 ppm. A carbonyl carbon signal in the range of 160-170 ppm. |
| IR (Infrared) | N-H stretching vibration around 3200-3400 cm⁻¹. C=O stretching vibration around 1680-1720 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. Aromatic C=C stretching in the 1450-1600 cm⁻¹ region. |
Note: The exact positions of the peaks will be influenced by the solvent used and the specific substitution pattern of the molecule.
Experimental Protocols
The synthesis of 6-Methylbenzo[d]thiazol-2(3H)-one derivatives often starts from the corresponding 2-aminobenzothiazole. Below are generalized experimental protocols for the synthesis of precursors and related derivatives.
General Synthesis of 2-Amino-6-methylbenzothiazole
A common route to 2-aminobenzothiazoles involves the reaction of a substituted aniline with a thiocyanate salt in the presence of a halogen.
Materials:
-
p-Toluidine
-
Ammonium thiocyanate
-
Glacial acetic acid
-
Bromine
Procedure:
-
Dissolve p-toluidine and ammonium thiocyanate in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine in glacial acetic acid while maintaining a low temperature.
-
After the addition is complete, stir the reaction mixture for several hours at room temperature.
-
Pour the reaction mixture into water and neutralize with a base (e.g., ammonia solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to obtain 2-amino-6-methylbenzothiazole.
Synthesis of 6-methyl-2(3H)-benzo-1,3-thiazolyl Hydrazine Analogs (Example Protocol)
This protocol describes the synthesis of hydrazine derivatives starting from 2-hydrazino-6-methylbenzothiazole.
Materials:
-
2-Hydrazino-6-methylbenzothiazole
-
Substituted acetophenone (e.g., 2,4-dichloroacetophenone)
-
Absolute ethanol
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask, combine 2-hydrazino-6-methylbenzothiazole (1.5 mmol), the substituted acetophenone (2.2 mmol), and a few drops of glacial acetic acid in absolute ethanol (20 ml).[1]
-
Reflux the mixture on a water bath for approximately eight hours.[1]
-
Monitor the reaction progress using thin-layer chromatography (TLC).[1]
-
Upon completion, cool the reaction mixture to allow the solid product to precipitate.[1]
-
Filter the solid, wash with a small amount of water, and recrystallize from absolute ethanol.[1]
Biological Activity and Potential Applications
The benzothiazole scaffold is a prominent feature in many biologically active compounds. Derivatives of benzothiazoles have been reported to exhibit a wide range of pharmacological activities.
Reported Activities of Benzothiazole Derivatives:
-
Antimicrobial: Active against both Gram-positive and Gram-negative bacteria, as well as fungal strains.[3]
-
Anti-inflammatory [3]
-
Anticonvulsant [3]
-
Antitumor
-
Antiviral [3]
-
Antidiabetic [3]
The diverse biological activities of benzothiazole derivatives make them attractive scaffolds for the development of new therapeutic agents. Further research into 6-Methylbenzo[d]thiazol-2(3H)-one and its analogs could lead to the discovery of novel drug candidates.
Visualizations
General Synthetic Workflow for 2-Aminobenzothiazoles
The following diagram illustrates a generalized workflow for the synthesis of 2-aminobenzothiazoles, which are key intermediates for many benzothiazole-based compounds.
Caption: A flowchart illustrating the general synthetic pathway to 2-amino-6-methylbenzothiazole.
Logical Relationship of Benzothiazole Core to its Applications
This diagram shows the relationship between the core benzothiazole structure and its diverse biological activities, leading to various potential therapeutic applications.
Caption: The relationship between the benzothiazole core, its biological activities, and applications.


